1-Piperidinecarbonyl chloride 4-(acetyloxy)- chemical structure
1-Piperidinecarbonyl chloride 4-(acetyloxy)- chemical structure
An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-acetylpiperidine-4-carbonyl chloride (CAS No: 59084-16-1), a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a field-proven synthetic pathway, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical insight.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and water solubility, and providing a three-dimensional framework that can adapt to the steric demands of biological targets.[2] 1-Acetylpiperidine-4-carbonyl chloride serves as a key intermediate, offering a reactive "handle"—the acyl chloride—for covalently linking the valuable piperidine motif to other molecular fragments. Its strategic importance lies in its utility for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs.[4][5]
Chemical Structure and Physicochemical Properties
1-Acetylpiperidine-4-carbonyl chloride is a derivative of piperidine, functionalized with an acetyl group on the nitrogen atom and a carbonyl chloride at the 4-position. This substitution pattern is crucial for its role as a synthetic intermediate.
Chemical Structure Diagram
The structural representation clarifies the arrangement of the functional groups that dictate the molecule's reactivity.
Caption: Chemical structure of 1-acetylpiperidine-4-carbonyl chloride.
Physicochemical Data Summary
The properties summarized below are critical for planning reactions, purification procedures, and ensuring proper storage and handling. The compound is notably sensitive to moisture due to the reactive acyl chloride group.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClNO₂ | [6][7] |
| Molecular Weight | 189.64 g/mol | [6][7] |
| CAS Number | 59084-16-1 | [6][7] |
| Appearance | White to cream or brown crystals/powder | [8] |
| Melting Point | 135-137 °C | [6] |
| Boiling Point | 308 °C at 760 mmHg | [6] |
| Density | 1.224 g/cm³ | [6] |
| Solubility | DMSO (Slightly) | [6] |
| InChIKey | OHCPVLJEAHBMEG-UHFFFAOYSA-N | [7] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)Cl | [8] |
| Storage Conditions | Hygroscopic, store under inert atmosphere, refrigerator | [6] |
Synthesis Pathway: From Isonipecotic Acid
The most direct and widely reported synthesis of 1-acetylpiperidine-4-carbonyl chloride is a robust two-step process commencing from commercially available isonipecotic acid (piperidine-4-carboxylic acid).[4] This pathway is favored for its efficiency and reliable yields.[4]
Synthetic Workflow Diagram
Caption: Two-step synthesis of 1-acetylpiperidine-4-carbonyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations.[4]
Step 1: N-Acetylation of Isonipecotic Acid
-
Rationale: The first step protects the secondary amine of the piperidine ring as an acetamide. This is crucial because the free amine would otherwise react with the chlorinating agent in the subsequent step. Acetic anhydride is an effective and common acetylating agent.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isonipecotic acid (1 equivalent).
-
Add acetic anhydride (e.g., 2-3 equivalents) to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water to quench the excess acetic anhydride.
-
The product, 1-acetylpiperidine-4-carboxylic acid, may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.
-
Step 2: Chlorination to form 1-Acetylpiperidine-4-carbonyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.
-
Procedure:
-
Place the dried 1-acetylpiperidine-4-carboxylic acid (1 equivalent) from Step 1 into a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂). This reaction must be performed in a well-ventilated fume hood.
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents), optionally with a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently heat the mixture to reflux (approximately 76 °C) and maintain for 1-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with a dry, inert solvent like toluene to ensure complete removal.
-
The resulting crude product, 1-acetylpiperidine-4-carbonyl chloride, is often a solid and can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or used directly in the next step if purity is sufficient.
-
Applications in Drug Development
The primary utility of 1-acetylpiperidine-4-carbonyl chloride is as a versatile synthon for introducing the N-acetyl-4-piperidyl moiety into larger molecules. The acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable amide and ester bonds, respectively. This reactivity is fundamental to building potential drug candidates.[4]
General Reaction Scheme in Synthesis
Caption: Role as a building block in acylation reactions.
Case Study: Synthesis of Donepezil Analogues
The piperidine moiety is a core component of many bioactive compounds, including the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease.[5] Research into novel analogues of Donepezil often involves modifying the piperidine scaffold.[5] While Donepezil itself has a different substitution pattern, the synthetic strategies employed highlight the importance of piperidine building blocks like 1-acetylpiperidine-4-carbonyl chloride for accessing new chemical space and developing drug candidates with diverse substitution configurations.[5] The ability to readily form amide or ester linkages allows for the systematic exploration of structure-activity relationships (SAR).
Analytical Characterization
To ensure the identity and purity of synthesized 1-acetylpiperidine-4-carbonyl chloride, several analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric acid or, for Mass Spectrometry (MS) compatibility, formic acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1785-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride group.
-
Mass Spectrometry (MS): Provides information on the molecular weight (189.64 g/mol ) and fragmentation pattern, confirming the compound's identity.[7][10]
Safety, Handling, and Storage
1-Acetylpiperidine-4-carbonyl chloride is a hazardous chemical that requires careful handling.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and serious eye damage.[7][11][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Handling and Storage: This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[13][14]
-
Spill Management: In case of a spill, evacuate the area. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[13]
References
-
LookChem. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. Retrieved February 23, 2026, from [Link]
-
Georganics. (2024). 1-PIPERIDINECARBONYL CHLORIDE SAFETY DATA SHEET. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
ChemBK. (2024). piperidine-1-carbonyl chloride - Introduction. Retrieved February 23, 2026, from [Link]
-
SIELC Technologies. (2018). 1-Acetylpiperidine-4-carbonyl chloride. Retrieved February 23, 2026, from [Link]
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
-
PubChemLite. (n.d.). 1-acetylpiperidine-4-carbonyl chloride (C8H12ClNO2). Retrieved February 23, 2026, from [Link]
-
Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Piperidine-Based Drug Discovery. Retrieved February 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. lookchem.com [lookchem.com]
- 7. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L18426.03 [thermofisher.com]
- 9. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]
- 10. PubChemLite - 1-acetylpiperidine-4-carbonyl chloride (C8H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 11. georganics.sk [georganics.sk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
